N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-Cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251619-69-8; molecular formula C₁₆H₂₃N₃O₄S; MW 353.44 g/mol) belongs to the sulfonyl pyrrolidine acetamide class, a scaffold widely investigated for therapeutic applications including metabolic, neurological, and anti-inflammatory indications. The compound features a 2-oxo-pyridin-1(2H)-yl (pyridinone) core bearing a pyrrolidin-1-ylsulfonyl group at the 5-position and an N-cyclopentyl acetamide side chain—a structural arrangement that distinguishes it from closely related N-phenyl, N-benzyl, and N-ethyl-N-phenyl analogs primarily in lipophilicity, steric bulk, and hydrogen-bonding capacity.

Molecular Formula C16H23N3O4S
Molecular Weight 353.44
CAS No. 1251619-69-8
Cat. No. B2516419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
CAS1251619-69-8
Molecular FormulaC16H23N3O4S
Molecular Weight353.44
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
InChIInChI=1S/C16H23N3O4S/c20-15(17-13-5-1-2-6-13)12-18-11-14(7-8-16(18)21)24(22,23)19-9-3-4-10-19/h7-8,11,13H,1-6,9-10,12H2,(H,17,20)
InChIKeyVXXHDOCTEGKERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251619-69-8): Procurement-Relevant Structural and Pharmacological Context


N-Cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251619-69-8; molecular formula C₁₆H₂₃N₃O₄S; MW 353.44 g/mol) belongs to the sulfonyl pyrrolidine acetamide class, a scaffold widely investigated for therapeutic applications including metabolic, neurological, and anti-inflammatory indications . The compound features a 2-oxo-pyridin-1(2H)-yl (pyridinone) core bearing a pyrrolidin-1-ylsulfonyl group at the 5-position and an N-cyclopentyl acetamide side chain—a structural arrangement that distinguishes it from closely related N-phenyl, N-benzyl, and N-ethyl-N-phenyl analogs primarily in lipophilicity, steric bulk, and hydrogen-bonding capacity . It is not FDA-approved and is supplied for research use only .

Why N-Cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Cannot Be Interchanged with Nearest Structural Analogs


Within the 2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl acetamide series, the N-substituent on the acetamide terminus is the primary driver of differential lipophilicity, target binding, and pharmacokinetic behavior. Replacing the N-cyclopentyl group with an N-phenyl, N-benzyl, or N-ethyl-N-phenyl moiety alters calculated logP by approximately 0.8–1.5 units, modifies the number of rotatable bonds, and changes hydrogen-bond donor/acceptor profiles—parameters known to affect membrane permeability, metabolic stability, and off-target promiscuity in pyrrolidine-based bioactive molecules . Additionally, the 5-position sulfonyl regioisomer (as in the target compound) presents a different electronic environment and steric accessibility compared to the 3-position sulfonyl congeners, potentially leading to divergent target engagement profiles . Generic substitution without confirmatory biological profiling therefore carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Against Closest Analogs


Predicted Lipophilicity (clogP) Differentiation: N-Cyclopentyl vs. N-Phenyl and N-Benzyl Analogs

The N-cyclopentyl group confers an intermediate lipophilicity profile compared to aromatic N-substituents. Based on structure-based computational prediction (consensus clogP methodology), the target compound (N-cyclopentyl) is estimated to have a clogP of approximately 1.2–1.5, whereas the N-phenyl analog 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide is predicted at clogP ≈ 1.7–2.0, and the N-benzyl analog N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is predicted at clogP ≈ 2.0–2.4 . The lower lipophilicity of the cyclopentyl variant may translate to improved aqueous solubility and reduced CYP450-mediated oxidative metabolism relative to aromatic congeners . NOTE: These are computationally predicted values; experimentally measured logP/logD data for this specific compound have not been identified in the public domain.

Lipophilicity Drug-likeness Physicochemical profiling Medicinal chemistry

Hydrogen-Bond Donor Capacity: Functional Consequence of N-Cyclopentyl Substitution

The N-cyclopentyl acetamide retains a single hydrogen-bond donor (the amide N–H), whereas the N-ethyl-N-phenyl analog (N-ethyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide) is a tertiary amide with zero H-bond donors . This difference is critical because the presence or absence of the amide N–H can determine whether the compound acts as a hydrogen-bond donor in target binding, influencing affinity for proteins that require H-bond interactions at the amide position. In sulfonyl pyrrolidine series, amide N–H has been shown to participate in key target interactions (e.g., with kinase hinge regions or protease oxyanion holes) . NOTE: Direct binding data comparing these two compounds against any specific target have not been located in the public domain.

Hydrogen bonding Target engagement SAR Physicochemical profiling

Regioisomeric Differentiation: 5-Sulfonyl vs. 3-Sulfonyl Pyridinone Positioning

The target compound bears the pyrrolidin-1-ylsulfonyl substituent at the 5-position of the pyridinone ring, whereas commercially available analogs such as N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide carry the sulfonyl group at the 3-position . In related 2-oxo-pyridinyl systems, the positional isomerism of electron-withdrawing sulfonyl groups has been documented to alter ring electronics (Hammett σ values), dipole moment orientation, and steric accessibility of the pyridinone carbonyl—all of which can influence molecular recognition by biological targets . The 5-sulfonyl isomer places the electron-withdrawing group para to the carbonyl, whereas the 3-sulfonyl isomer places it ortho, creating distinct electronic and steric environments. NOTE: Direct comparative biological data for these regioisomers have not been identified in the public domain.

Regiochemistry Target selectivity Medicinal chemistry Scaffold optimization

Cyclopentyl vs. Phenoxy Linker: Core Scaffold Divergence with Implications for Metabolic Stability

A structurally related compound, N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, replaces the pyridinone core with a phenoxy linker while retaining the N-cyclopentyl acetamide and pyrrolidin-1-ylsulfonyl motifs . The pyridinone carbonyl in the target compound is conjugated within the heterocyclic ring, conferring different electronic properties and potentially greater metabolic resistance to amide hydrolysis compared to the phenoxy ether linkage, which is susceptible to O-dealkylation by CYP450 enzymes . This scaffold difference may translate into divergent in vitro metabolic half-life profiles. NOTE: Direct comparative metabolic stability data (e.g., human liver microsome t₁/₂) for these two compounds have not been identified in the public domain.

Scaffold-hopping Metabolic stability Procurement Lead optimization

Sulfonyl Pyrrolidine Pharmacophore: Class-Level Evidence for Kinase and Protease Inhibition Potential

The 1-sulfonyl pyrrolidine motif is a recognized pharmacophore in medicinal chemistry, with multiple patent disclosures demonstrating its utility in generating bioactive compounds targeting kinases, proteases, and G-protein-coupled receptors . The Sanofi patent US 7,468,369 explicitly describes sulfonyl pyrrolidines of formula I as medicaments for metabolic and cardiovascular disorders . The combination of the sulfonyl pyrrolidine with a pyridinone acetamide scaffold, as in the target compound, merges two privileged structural elements, potentially enabling polypharmacology or enhanced target affinity. NOTE: This is class-level evidence; no target-specific activity data (IC₅₀, Kd, etc.) for CAS 1251619-69-8 against any specific protein target have been identified in peer-reviewed literature or public databases such as ChEMBL, BindingDB, or PubChem BioAssay.

Kinase inhibition Protease inhibition Sulfonyl pyrrolidine Drug discovery

Recommended Research and Procurement Application Scenarios for N-Cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide


Focused Screening Library Design for Kinase or Protease Targets Requiring Sulfonyl Pyrrolidine Pharmacophores

Given the established precedent of sulfonyl pyrrolidines as kinase and protease inhibitor scaffolds , this compound is suited for inclusion in focused screening libraries targeting these enzyme classes. Its intermediate predicted lipophilicity (clogP ≈ 1.2–1.5) and single H-bond donor place it in favorable drug-like property space for hit identification campaigns. Procurement is most appropriate when the screening cascade can empirically determine target engagement, as no published potency data exist for this specific compound against any defined target.

Structure–Activity Relationship (SAR) Studies Exploring N-Substituent Effects on Pyridinone Acetamide Bioactivity

The N-cyclopentyl group represents a distinct point on the lipophilicity/steric continuum relative to N-phenyl, N-benzyl, and N-ethyl-N-phenyl analogs. This compound is well-suited as a comparator in systematic SAR studies aimed at mapping the relationship between N-substituent identity and biological activity in 2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl acetamide series. Its procurement alongside the N-phenyl and N-benzyl analogs enables head-to-head profiling that can generate the comparative data currently absent from the literature.

Regioisomeric Selectivity Profiling: 5-Sulfonyl vs. 3-Sulfonyl Pyridinone Series

The 5-position sulfonyl substitution on the pyridinone ring creates a distinct electronic environment compared to 3-sulfonyl regioisomers. This compound can serve as the 5-sulfonyl representative in comparative studies against 3-sulfonyl analogs, enabling investigation of how sulfonyl position affects target binding, selectivity, and functional activity. Such studies would be valuable for intellectual property positioning and lead optimization in programs where pyridinone sulfonamide regioisomerism is a key variable.

Metabolic Stability Comparison: Pyridinone Core vs. Phenoxy Linker Scaffolds

The 2-oxo-pyridinone core of this compound is predicted to confer greater resistance to CYP450-mediated oxidative metabolism compared to phenoxy ether-containing analogs. This compound is therefore recommended as a pyridinone-core comparator in head-to-head metabolic stability assays (e.g., human liver microsome intrinsic clearance) against N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide to experimentally validate the predicted scaffold advantage and inform lead candidate selection.

Quote Request

Request a Quote for N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.